![molecular formula C28H35N3O7 B6292676 Fmoc-Lys(Boc)-Gly-OH CAS No. 2565792-87-0](/img/structure/B6292676.png)
Fmoc-Lys(Boc)-Gly-OH
Overview
Description
Fmoc-Lys(Boc)-Gly-OH is a peptide that is composed of three amino acids, namely Fmoc-Lysine, Boc-Glycine and OH. It is a synthetic peptide used in the field of biochemistry and biotechnology. It is used in a variety of laboratory experiments as well as in the synthesis of peptides and proteins. Fmoc-Lys(Boc)-Gly-OH is an important tool in the study of protein structure, function, and interactions.
Scientific Research Applications
Synthesis and Structure Characterization
Fmoc-Lys(Boc)-Gly-OH is used in the synthesis and structure characterization of polypeptides, which are crucial for understanding physiological processes and disease treatments. The synthesis involves protecting amino groups of lysine using Fmoc and Boc, followed by peptide coupling, which simplifies and improves polypeptide synthesis. This method is significant for amino protection reactions and polypeptide synthesis, offering experimental and theoretical references in these areas (Zhao Yi-nan & Melanie Key, 2013).
Peptide Radiolabeling
The compound is a precursor in the synthesis of radiolabeled peptides, notably in the production of 99mTc-labeled peptides. Modifications in the synthesis process, such as trifluoroacetyl-HYNIC peptide labeling, demonstrate the compound's versatility for radiolabeling, enhancing its applicability in medical imaging and diagnostics (M. Surfraz et al., 2007).
Solid-Phase Peptide Synthesis
Fmoc-Lys(Boc)-Gly-OH is used in the solid-phase synthesis of peptides. Its role in protecting amino groups during synthesis is crucial for studying secondary structures and peptide conformation. This application is vital for understanding peptide behavior and for designing peptides with specific functions (B. Larsen et al., 1993).
Organogel Formation
This compound facilitates the formation of organogels, a class of materials with potential applications in drug delivery systems and tissue engineering. Its ability to form stable, thermo-reversible gels in various solvents and to self-assemble into nanofiber and nanotube networks is particularly noteworthy (Zong Qianying et al., 2016).
Peptide Modifications
Fmoc-Lys(Boc)-Gly-OH is integral in modifying peptides, such as through mPEGylation. This process is essential for creating peptides with specific properties, enhancing their applicability in various biomedical fields (Y. Dacheng, 2010).
properties
IUPAC Name |
2-[[(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-28(2,3)38-27(36)31(16-24(32)33)25(34)23(14-8-9-15-29)30-26(35)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17,29H2,1-3H3,(H,30,35)(H,32,33)/t23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNCHBRDUAKBTD-QHCPKHFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Boc)-Gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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